molecular formula C19H24N4O4S2 B3020612 N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 921165-68-6

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B3020612
CAS No.: 921165-68-6
M. Wt: 436.55
InChI Key: BBQOPGRUFMGYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic small molecule with a molecular formula of C18H22N4O3S2 and a molecular weight of 406.5 g/mol . This compound features a 1,3,4-thiadiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. Scaffolds containing the 1,3,4-thiadiazole ring have been extensively investigated and demonstrate potential as anticancer agents by acting through various mechanisms, including apoptosis induction, caspase activation, and tyrosine kinase inhibition . Furthermore, molecular frameworks incorporating both thiadiazole and cyclohexylamine moieties have been designed and synthesized for antimicrobial research, particularly against Candida species . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its full potential in their chemical and pharmacological studies.

Properties

IUPAC Name

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c1-26-14-8-12(9-15(10-14)27-2)17(25)21-18-22-23-19(29-18)28-11-16(24)20-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQOPGRUFMGYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its therapeutic potential.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties. The structural features of these compounds significantly influence their biological efficacy. The compound incorporates a thiadiazole moiety, which is known to enhance pharmacological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study reported that certain thiadiazole derivatives reduced cell viability in a dose-dependent manner in human T-cell leukemia/lymphoma cell lines, with IC50 values ranging from 1.51 to 7.70 µM .

Table 1: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)
5aJurkat1.51
5bMT27.70
5cC91/PL6.00

Antimicrobial Activity

The compound's thiadiazole structure suggests potential antimicrobial properties. Studies have shown that derivatives of 1,3,4-thiadiazole possess antibacterial activity against various pathogens while demonstrating limited antifungal effects . This suggests that the compound may be effective against bacterial infections but less so for fungal infections.

Antiparasitic Activity

Thiadiazoles have also been explored as antiparasitic agents. For example, compounds derived from the thiadiazole scaffold have shown efficacy against Trypanosoma species responsible for diseases like Chagas and sleeping sickness . The ability of these compounds to interfere with parasitic metabolism is a focal point for further research.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications in the benzamide portion and the introduction of different substituents on the thiadiazole ring can significantly alter binding affinity and potency at biological targets such as adenosine receptors .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Cyclohexylamino groupIncreased cytotoxicity
Dimethoxy substitutionEnhanced receptor affinity
Thioether linkageImproved antimicrobial properties

Case Studies

Several case studies illustrate the compound's potential:

  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on cancer cell lines.
  • Antimicrobial Efficacy : In a comparative study involving various thiadiazole derivatives, this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.
  • Mechanism of Action : Molecular docking studies suggested that the compound interacts effectively with specific receptors involved in cancer progression and microbial resistance mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core : 1,3,4-thiadiazole.
  • Substituents: Thioether-linked 2-(cyclohexylamino)-2-oxoethyl group. 3,5-dimethoxybenzamide at position 2.
Analogs

N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l)

  • Core : 1,3,4-thiadiazole.
  • Substituents :
  • Thioether-linked 2-(piperidin-1-yl)ethyl group.
  • Benzamide at position 2. Key Difference: Replacement of cyclohexylamino with piperidinyl and absence of methoxy groups on benzamide .

N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide

  • Core : 1,3,4-thiadiazole.
  • Substituents :
  • Ethoxy group at position 3.
  • Benzamide at position 2. Key Difference: Simpler substitution pattern (ethoxy instead of thioether-linked cyclohexylamino) and lack of methoxy groups .

N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Core: 1,3,4-thiadiazole. Substituents:

  • Trichloroethyl group with acetamide linkage.
  • Phenyl group at position 4. Key Difference: Chlorinated alkyl chain and phenyl substitution instead of cyclohexylamino and dimethoxybenzamide .

Hybrid Thiazole-Oxadiazole Derivatives (e.g., N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine)

  • Core : Hybrid thiazole-oxadiazole.
  • Substituents : Varied aliphatic/aromatic groups.
  • Key Difference : Oxadiazole-thiazole hybrid scaffold instead of thiadiazole .

Structure-Activity Relationship (SAR) Insights

  • Cyclohexyl vs. Piperidinyl : Piperidinyl derivatives (e.g., 7a-7l) show higher enzymatic inhibition, possibly due to improved hydrogen-bonding capacity .
  • Methoxy Groups : The 3,5-dimethoxybenzamide in the target compound may enhance π-π stacking vs. unsubstituted benzamide in .

Q & A

Q. What are the common synthetic routes for preparing 1,3,4-thiadiazole derivatives like N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide?

  • Methodological Answer : Synthesis typically involves cyclization reactions starting from thiosemicarbazides or coupling reactions with functionalized intermediates. For example, chloroacetyl chloride is often refluxed with amino-thiadiazole precursors in the presence of triethylamine, followed by TLC monitoring and recrystallization (e.g., ethanol or pet-ether) . Key steps include optimizing reaction time (4–24 hours) and temperature (80–100°C) to avoid byproducts. The cyclohexylamino group can be introduced via nucleophilic substitution or amidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • IR Spectroscopy : Confirm amide C=O stretches (~1670–1650 cm⁻¹) and thioether C-S bonds (~680–620 cm⁻¹) .
  • NMR : Focus on the methoxy protons (δ 3.8–3.9 ppm in 1H^1H), cyclohexylamino NH (δ 7.2–8.0 ppm), and aromatic protons (δ 7.4–8.3 ppm for benzamide). 13C^{13}C NMR should highlight the amide carbonyl (~170 ppm) and thiadiazole carbons (~150–160 ppm) .
  • Mass Spectrometry : Look for molecular ion peaks ([M+H]+^+) and fragmentation patterns consistent with thiadiazole ring cleavage .

Q. How can researchers assess the stability of this compound under varying pH and solvent conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC or TLC to monitor degradation. Test aqueous buffers (pH 1–12) and organic solvents (DMSO, ethanol) at 25–60°C. For example, notes pH-dependent antimicrobial activity, suggesting sensitivity to acidic/basic environments. Recrystallization from ethanol or DMSO/water mixtures may improve stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in spectral data for thiadiazole-amide derivatives?

  • Methodological Answer : Discrepancies in NMR/IR assignments (e.g., ambiguous NH proton shifts or carbonyl stretching frequencies) can be resolved via single-crystal X-ray diffraction. and used this to confirm the planar geometry of the thiadiazole ring and intermolecular hydrogen bonding (N–H⋯N), which stabilizes the crystal lattice. Co-crystallization with analogs (e.g., thioacetamide derivatives) may aid in structure validation .

Q. What mechanistic insights explain the formation of bicyclic byproducts during synthesis?

  • Methodological Answer : Bicyclic byproducts (e.g., 7H-1,3,4-thiadiazolo[3,2-a][1,3,5]triazines) form via intramolecular cyclization of intermediates like N-substituted thioamides. identified such intermediates using X-ray analysis and controlled reaction termination. Adjusting reactant ratios (e.g., limiting P2_2S5_5) and using dilute sulfuric acid as a catalyst can suppress undesired cyclization .

Q. How can structure-activity relationship (SAR) studies optimize biological activity in this compound class?

  • Methodological Answer :
  • Substitution Patterns : Modify the dimethoxybenzamide group (e.g., replace methoxy with halogens) to enhance lipophilicity and membrane permeability .
  • Thioether Linkage : Replace the cyclohexylamino group with smaller alkyl chains (e.g., isobutyl) to reduce steric hindrance, as seen in .
  • Biological Assays : Use in vitro antimicrobial () or anticancer () models to correlate substituents with activity. For example, thiadiazole derivatives in showed activity against platelet aggregation, suggesting a role in thrombosis research.

Q. What strategies address low yields in heterocyclization steps during synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Use concentrated H2_2SO4_4 to promote cyclization (97.4% yield in ).
  • Solvent Screening : Polar aprotic solvents (e.g., dioxane) improve reaction homogeneity .
  • Temperature Gradients : Gradual heating (e.g., 80°C → reflux) minimizes side reactions. achieved 55% yield via stepwise temperature control.

Data Analysis & Contradictions

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor pharmacokinetics. Use LC-MS to track metabolite formation (e.g., hydrolysis of the thioether bond) and modify the structure to include electron-withdrawing groups (e.g., –CF3_3) to enhance metabolic resistance. ’s ecological risk framework can guide toxicity assessments .

Q. What computational methods complement experimental SAR studies for this compound?

  • Methodological Answer :
  • Docking Studies : Model interactions with target proteins (e.g., cyclooxygenase for antiplatelet activity per ).
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity. ’s X-ray parameters (bond lengths, angles) provide baseline data for simulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.